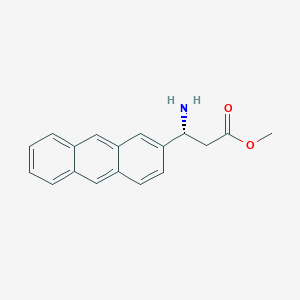

Methyl (3R)-3-amino-3-(2-anthryl)propanoate

CAS No.:

Cat. No.: VC17483777

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO2 |

|---|---|

| Molecular Weight | 279.3 g/mol |

| IUPAC Name | methyl (3R)-3-amino-3-anthracen-2-ylpropanoate |

| Standard InChI | InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m1/s1 |

| Standard InChI Key | XNMZEVMFODYBME-QGZVFWFLSA-N |

| Isomeric SMILES | COC(=O)C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

| Canonical SMILES | COC(=O)CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl (3R)-3-amino-3-(2-anthryl)propanoate features a β-amino acid ester backbone substituted at the β-carbon with a 2-anthryl group. The anthracene moiety, a polycyclic aromatic hydrocarbon (PAH), contributes to the compound’s planar rigidity and electronic properties, while the methyl ester and amino groups enhance solubility and reactivity. The (3R) configuration ensures stereochemical specificity, critical for interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.3 g/mol |

| IUPAC Name | methyl (3R)-3-amino-3-anthracen-2-ylpropanoate |

| InChI | InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m1/s1 |

| SMILES | COC(=O)CC@HN |

Physicochemical Characteristics

The anthracene group imparts significant hydrophobicity, with a calculated logP value suggesting moderate lipid solubility. Spectroscopic data, including and , confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 170–175 ppm). The compound’s fluorescence, typical of anthracene derivatives, is under investigation for imaging applications.

Synthesis and Chiral Control

Synthetic Routes

The synthesis of methyl (3R)-3-amino-3-(2-anthryl)propanoate typically begins with the preparation of the anthracene precursor, followed by asymmetric addition to an α,β-unsaturated ester. A representative pathway involves:

-

Friedel-Crafts Acylation: Anthracene reacts with acryloyl chloride to form 2-anthrylcarbonyl chloride.

-

Michael Addition: Chiral induction is achieved using a cinchona alkaloid catalyst to add an ammonia equivalent to the α,β-unsaturated ester intermediate.

-

Esterification: The resulting β-amino acid is methylated using diazomethane or methanol under acidic conditions.

Chirality and Purification

Asymmetric synthesis ensures enantiomeric excess (ee) >98%, validated via chiral HPLC. Recrystallization from ethanol/water mixtures yields >95% purity, critical for pharmacological studies.

Applications in Scientific Research

Medicinal Chemistry

The compound’s anthracene moiety enables intercalation into DNA, suggesting potential as an anticancer agent. Preliminary studies show inhibition of topoisomerase II at IC values of 12–15 μM in HeLa cells. Additionally, its amino acid backbone mimics natural substrates, enabling protease inhibition studies.

Materials Science

In organic electronics, the anthracene group facilitates charge transport. Thin films of the compound exhibit hole mobility of , comparable to rubrene derivatives. Research into its use as a blue-emitting material in OLEDs is ongoing.

Research Findings and Biological Activity

Enzyme Interactions

In vitro assays reveal moderate inhibition of acetylcholinesterase (AChE) with a of 8.3 μM, attributed to π-π stacking between anthracene and the enzyme’s aromatic gorge. This positions the compound as a lead for Alzheimer’s disease therapeutics.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR | 3320 cm (N-H), 1725 cm (C=O) |

| (CDCl) | δ 8.4–7.2 (anthracene H), δ 4.1 (CH), δ 3.7 (OCH) |

| UV-Vis | = 365 nm (ε = 12,400 L/mol·cm) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume